molecular formula C9H10N2O3S B4574709 6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl acetate

6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl acetate

Cat. No.: B4574709
M. Wt: 226.25 g/mol
InChI Key: FXYGPUCKCOEJJE-UHFFFAOYSA-N
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Description

6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl acetate is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.04121336 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

This category encompasses studies on the synthesis of heterocyclic compounds using "6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl acetate" or its structural analogs. The research demonstrates various chemical reactions these compounds undergo to form new derivatives with potential biological activities. For example, Kappe and Roschger (1989) investigated reactions of Biginelli compounds, which are structurally related to the specified molecule, to synthesize pyrimido[2,3-b]thiazines and other derivatives with significant yields (Kappe & Roschger, 1989).

Antimicrobial and Antiviral Activities

Research in this area focuses on the biological evaluation of synthesized derivatives for their antimicrobial and antiviral properties. Morsy and Moustafa (2019) described the utility of related pyrimidine compounds in synthesizing a new series of fused pyrimidines that exhibited high antimicrobial activity against both Gram-positive and Gram-negative bacteria (Morsy & Moustafa, 2019). Similarly, Mizuhara et al. (2012) conducted a study on pyrimido[1,2-c][1,3]benzothiazin-6-imines, revealing their potent anti-HIV activity, showcasing the potential of these compounds in antiviral research (Mizuhara et al., 2012).

Catalytic and Antioxidant Activities

Further applications include exploring the catalytic properties of these compounds in organic synthesis and their antioxidant activities. Studies have shown that derivatives can act as catalysts in various chemical reactions, contributing to the development of environmentally friendly synthesis methods. Additionally, the antioxidant potential of these compounds has been investigated, suggesting their utility in mitigating oxidative stress-related damage (Salem et al., 2015).

Anti-inflammatory Activity

Compounds derived from "this compound" have also been studied for their potential anti-inflammatory activity. Research has focused on synthesizing novel derivatives and evaluating their efficacy in reducing inflammation, with some showing promising results comparable to established anti-inflammatory drugs (Amr et al., 2007).

Properties

IUPAC Name

(6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-8-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-6(12)14-7-5-8(13)11-3-2-4-15-9(11)10-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYGPUCKCOEJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=O)N2CCCSC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl acetate
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6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl acetate
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6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl acetate
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6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl acetate
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6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl acetate
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6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.